6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodophenol, ethyl acetoacetate, and appropriate aldehydes.
Condensation Reaction: The initial step often involves a condensation reaction between ethyl acetoacetate and an aldehyde to form a chromen-4-one core.
Substitution Reaction: The chromen-4-one core undergoes a substitution reaction with 4-iodophenol under basic conditions to introduce the iodophenoxy group.
Hydroxylation: The final step involves hydroxylation at the 7-position to yield the target compound.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone.
Reduction: The chromen-4-one core can be reduced to form a chromanol derivative.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and anti-viral properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or DNA.
Pathways Involved: It could modulate signaling pathways such as MAPK/ERK or PI3K/Akt, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Such as quercetin and kaempferol, which also have a chromen-4-one core.
Coumarins: Such as umbelliferone and esculetin, which share structural similarities.
Uniqueness
6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methyl-4H-chromen-4-one is unique due to the presence of the iodophenoxy group, which can impart distinct biological activities and chemical reactivity compared to other chromen-4-one derivatives.
Properties
IUPAC Name |
6-ethyl-7-hydroxy-3-(4-iodophenoxy)-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IO4/c1-3-11-8-14-16(9-15(11)20)22-10(2)18(17(14)21)23-13-6-4-12(19)5-7-13/h4-9,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZCWQUZTDSLIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=C(C=C3)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.